(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-[(E)-methoxyiminomethyl]-3-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-14-13-8-10(6-11)5-9-3-2-4-12-7-9/h2-5,7-8H,1H3/b10-5+,13-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTACFVLIPYYKHX-GWFOKRHJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=CC1=CN=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=C/C1=CN=CC=C1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Methoxyimino Group: This can be achieved by reacting a suitable aldehyde or ketone with methoxyamine hydrochloride in the presence of a base.
Formation of the Pyridine Ring: The pyridine ring can be introduced through various methods, such as the Hantzsch pyridine synthesis or by using pyridine derivatives.
Formation of the Prop-2-enenitrile Moiety: This can be synthesized by reacting an appropriate nitrile with an alkene under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, potentially altering the biological activity of the compound.
Substitution: The pyridine ring can undergo various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology
The compound may exhibit biological activities, such as antimicrobial or anticancer properties, due to the presence of the pyridine ring and nitrile group. Researchers often study such compounds to develop new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. The methoxyimino and nitrile groups are known to interact with biological targets, making them interesting candidates for drug development.
Industry
Industrially, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile depends on its specific interactions with molecular targets. The methoxyimino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s closest analogs include α,β-unsaturated nitriles with aryl or heteroaryl substituents. Key comparisons are summarized below:
Key Observations :
- Substituent Position : The meta-position of pyridin-3-yl in the target compound facilitates planar molecular packing compared to ortho- or para-substituted analogs, which exhibit steric hindrance or reduced conjugation .
- Electron-Donor/Acceptor Groups: Diphenylamino and carbazole substituents (in analogs I and III) lower HOMO-LUMO gaps (~3.0–3.2 eV) compared to the target compound, suggesting enhanced charge-transfer capabilities .
- Methoxyimino Group: The (1E)-methoxyimino configuration in the target compound and its 4-fluorophenyl analog () may confer stability against hydrolysis, a feature critical in cephalosporin antibiotics (e.g., ceftiofur sodium) .
Solid-State Interactions and Conformational Dynamics
Single-crystal X-ray analyses reveal that:
- The target compound’s pyridin-3-yl group participates in weak C–H···N hydrogen bonding, while conjugated systems (e.g., diphenylamino in analog I) promote π-π stacking, reducing interplanar distances to ~3.5 Å .
- Solvent polarity induces conformational polymorphism in analog I (anti/syn forms), whereas the target compound’s rigid (Z,E)-configuration likely restricts such flexibility .
Electrochemical and Photophysical Properties
DFT calculations across solvents (chloroform, DMSO) demonstrate:
- The target compound’s HOMO is localized on the pyridin-3-yl and nitrile groups, while the LUMO resides on the methoxyimino moiety.
- Fluorescence quantum yields are lower than those of carbazole-containing analogs (III), which exhibit aggregation-induced emission (AIE) properties .
Biological Activity
(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile, also known by its CAS number 339278-26-1, is an organic compound characterized by a pyridine ring and a nitrile group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic biology. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile is CHNO, with a molar mass of 187.2 g/mol. The structure includes functional groups that are significant for biological interactions:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molar Mass | 187.2 g/mol |
| CAS Number | 339278-26-1 |
The biological activity of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile is influenced by its structural components:
Methoxyimino Group :
This group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to targets such as enzymes or receptors.
Nitrile Group :
The nitrile moiety can participate in nucleophilic addition reactions, potentially interacting with various biomolecules and modulating their activity.
Biological Activities
Research indicates that compounds featuring similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with pyridine and nitrile functionalities have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : The ability to interact with cellular pathways suggests potential anticancer applications. Studies have indicated that similar compounds can inhibit tumor growth by targeting specific signaling pathways.
- Enzyme Inhibition : The structural features allow for interactions with enzymes, potentially leading to inhibition or modulation of enzymatic activity.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile:
-
Anticancer Studies :
- A study demonstrated that derivatives of pyridine-based compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile could similarly affect cancer cells .
- Antimicrobial Activity :
- Enzyme Interaction :
Potential Applications
Given its promising biological activities, (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile could have several applications:
- Drug Development : As a lead compound in the design of new pharmaceuticals targeting infections or cancer.
- Agrochemicals : The compound may be explored for its potential use in developing new agrochemicals due to its bioactive properties.
- Synthetic Chemistry : Its ability to serve as an intermediate in synthetic pathways makes it valuable in chemical manufacturing.
Q & A
Basic Research Questions
What are the standard synthetic routes for (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
The compound is typically synthesized via condensation reactions between pyridine-3-carbaldehyde derivatives and methoxyimino-containing precursors. Key steps include:
- Reactants: Use of aromatic aldehydes (e.g., pyridine-3-carbaldehyde) and methoxyamine derivatives under basic conditions (e.g., sodium hydroxide or potassium carbonate) .
- Solvents: Ethanol or methanol are preferred due to their ability to dissolve polar intermediates and stabilize reactive species .
- Optimization: Control reaction temperature (60–80°C) and pH to minimize side reactions. For example, refluxing in ethanol at 353 K for 3 hours improved yields in analogous enaminonitrile syntheses .
- Purification: Recrystallization (using methanol/chloroform mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
How can spectroscopic techniques such as NMR and IR be systematically employed to confirm the structural integrity and stereochemistry of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- IR Spectroscopy:
- X-ray Crystallography:
Advanced Research Questions
What advanced crystallographic methods are recommended for resolving structural ambiguities, particularly with twinned crystals or low-resolution data?
Methodological Answer:
- SHELX Refinement:
- Use SHELXL for high-resolution data refinement. For twinned crystals, apply the TWIN/BASF commands to model twin domains .
- Example: A related compound with P2₁2₁2₁ space group (Z = 4) was refined to R = 0.058 using SHELXL97, highlighting the importance of anisotropic displacement parameters for non-H atoms .
- Data Collection:
- Collect high-multiplicity data (redundancy > 4) to improve signal-to-noise ratios for weak reflections.
- Use synchrotron radiation for low-resolution crystals to enhance diffraction quality .
How do computational approaches like DFT and HOMO-LUMO analysis contribute to understanding electronic properties and reactivity?
Methodological Answer:
- DFT Calculations:
- Optimize geometry in Gaussian09 using B3LYP/6-311G(d,p) basis sets. Analyze frontier orbitals to predict electrophilic/nucleophilic sites. For example, a HOMO-LUMO gap of ~3.5 eV in similar compounds correlates with photostability .
- Solvent effects (e.g., chloroform, DMSO) are modeled via polarizable continuum models (PCM) to simulate reaction environments .
- Reactivity Insights:
What strategies are effective in analyzing intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the solid state, and how do these influence physicochemical behavior?
Methodological Answer:
- Hydrogen Bonding:
- Use graph-set analysis (e.g., R₂²(8) motifs) to classify interactions. For instance, C-H⋯N bonds between nitrile and pyridine groups stabilize crystal packing .
- π-π Stacking:
- Measure centroid-to-centroid distances (3.5–4.0 Å) between aromatic rings. In a related naphthyl derivative, π-π interactions between naphthalene and benzene rings (dihedral angle = 60.3°) dictated luminescence properties .
- Impact on Properties:
- Strong intermolecular interactions reduce solubility in nonpolar solvents but enhance thermal stability. For example, melting points >400 K are observed in compounds with extensive hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
